1-Ethyl-4-(propan-2-yl)piperazine

Description

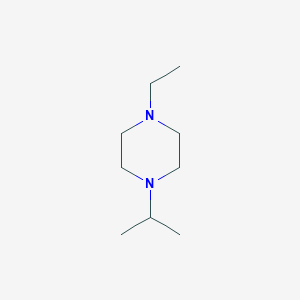

Structure

3D Structure

Properties

CAS No. |

24426-38-8 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-ethyl-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-4-10-5-7-11(8-6-10)9(2)3/h9H,4-8H2,1-3H3 |

InChI Key |

ZGCRQXUDXPSKNV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(C)C |

Origin of Product |

United States |

Advanced Structural and Conformational Studies of 1 Ethyl 4 Propan 2 Yl Piperazine

Spectroscopic Characterization in Research Contexts (e.g., NMR, Mass Spectrometry for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure. In the ¹H NMR spectrum, one would expect to see signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and the piperazine (B1678402) ring protons (which would likely appear as a complex multiplet). The chemical shifts of the piperazine protons would be influenced by the electronic effects of the two different alkyl substituents.

Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbon atoms of the ethyl and isopropyl groups, as well as for the carbons of the piperazine ring. The symmetry of the piperazine ring is broken by the different substituents, so four distinct signals would be expected for the ring carbons.

To illustrate, the known chemical shifts for the parent compounds, 1-ethylpiperazine (B41427) and 1-isopropylpiperazine, provide a basis for predicting the spectrum of the target compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethyl-4-(propan-2-yl)piperazine based on Analogues

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₃ | ~1.1 | ~12 |

| Ethyl-CH₂ | ~2.4 | ~52 |

| Piperazine-H (adjacent to ethyl) | ~2.5 | ~53 |

| Piperazine-H (adjacent to isopropyl) | ~2.6 | ~48 |

| Isopropyl-CH | ~2.7 | ~55 |

| Isopropyl-CH₃ | ~1.0 | ~18 |

Note: These are estimated values and actual experimental values may vary.

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (156.27 g/mol ). The fragmentation pattern would likely involve the loss of the ethyl and isopropyl groups, as well as cleavage of the piperazine ring, leading to characteristic fragment ions that can be used to confirm the structure.

Theoretical Conformational Analysis (e.g., Molecular Mechanics, Quantum Chemical Calculations)

The piperazine ring in this compound is expected to adopt a chair conformation to minimize steric strain. However, the presence of two different substituents on the nitrogen atoms leads to the possibility of different conformational isomers. The ethyl and isopropyl groups can be in either an axial or an equatorial position.

Molecular Mechanics and Quantum Chemical Calculations , such as Density Functional Theory (DFT), are computational methods used to predict the most stable conformation of a molecule. wm.edu These calculations can determine the relative energies of the different conformers and the energy barriers for interconversion between them.

For N-substituted piperazines, the conformational preference is a balance between steric hindrance and electronic effects. Generally, bulkier substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on the ring. In the case of this compound, the isopropyl group is bulkier than the ethyl group. Therefore, the most stable conformer is predicted to have the isopropyl group in the equatorial position. The ethyl group could be either equatorial or axial, with the di-equatorial conformer likely being the most stable.

Table 2: Possible Chair Conformations of this compound

| Conformer | Ethyl Group Position | Isopropyl Group Position | Predicted Relative Stability |

|---|---|---|---|

| 1 | Equatorial | Equatorial | Most Stable |

| 2 | Axial | Equatorial | Less Stable |

| 3 | Equatorial | Axial | Even Less Stable |

Quantum chemical calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential. These properties are important for understanding how the molecule might interact with other molecules or biological targets. Studies on related disubstituted piperazines have utilized these methods to investigate their reactivity and potential applications. nih.govdundee.ac.uk

Crystal Structure Analysis of this compound and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. As of now, a crystal structure for this compound has not been reported in the publicly available literature.

However, crystal structures of numerous other N,N'-disubstituted piperazines have been determined. wm.eduscielo.org.za These studies consistently show that the piperazine ring adopts a chair conformation in the solid state. wm.eduscielo.org.za The bond lengths and angles within the piperazine ring are generally in the expected ranges for C-C and C-N single bonds. The substituents on the nitrogen atoms can influence the precise geometry of the ring. For instance, bulky substituents can cause a slight flattening of the chair conformation. wm.edu

Table 3: Typical Crystallographic Parameters for a Disubstituted Piperazine Ring (based on analogues)

| Parameter | Typical Value |

|---|---|

| C-C Bond Length | 1.52 - 1.54 Å |

| C-N Bond Length | 1.46 - 1.48 Å |

| C-N-C Bond Angle | ~110° |

| C-C-N Bond Angle | ~110° |

Note: These values are generalized from related structures and may differ for the title compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. The existence of polymorphism in this compound has not been investigated. However, it is a common phenomenon in organic molecules, particularly those with flexible rings and multiple hydrogen bond acceptors like piperazine derivatives. Different packing arrangements of the molecules in the crystal lattice, driven by intermolecular forces such as van der Waals interactions and weak C-H···N hydrogen bonds, could potentially lead to different polymorphic forms. The specific solid-state characteristics of this compound would be determined by the packing of its molecules in the crystal lattice.

Computational Chemistry and in Silico Modeling of 1 Ethyl 4 Propan 2 Yl Piperazine

Molecular Docking Investigations with Biological Macromolecules (e.g., Enzymes, Receptors, In Silico Only)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Ethyl-4-(propan-2-yl)piperazine, this method is instrumental in hypothesizing its potential interactions with biological macromolecules like enzymes and receptors, which are often the targets of therapeutic drugs.

While specific molecular docking studies on this compound are not extensively available in public literature, the broader class of piperazine (B1678402) derivatives has been the subject of numerous such investigations. These studies reveal that the piperazine scaffold is a versatile building block in medicinal chemistry, capable of interacting with a wide range of biological targets. For instance, piperazine derivatives have been docked into the active sites of various enzymes and receptors, demonstrating their potential as inhibitors or modulators.

The binding affinity in molecular docking is often estimated using a scoring function, which provides a numerical value (typically in kcal/mol) indicating the strength of the interaction. Lower, more negative values suggest a stronger, more favorable binding. The interactions themselves can be of various types, including:

Hydrogen Bonds: Crucial for specificity and strength of binding.

Electrostatic Interactions: Occur between charged or polar atoms.

For this compound, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the ethyl and isopropyl groups can engage in hydrophobic interactions within the binding pocket of a receptor or enzyme. A hypothetical docking study of this compound with a generic receptor might yield the following illustrative data:

Hypothetical Molecular Docking Results for this compound

| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Generic Kinase | -7.5 | ASP150, LYS80 | Hydrogen Bond, Hydrophobic |

| G-Protein Coupled Receptor | -8.2 | PHE250, TRP120 | Hydrophobic, Pi-Alkyl |

| Protease | -6.9 | GLY100, SER50 | Hydrogen Bond, Van der Waals |

It is important to emphasize that these are hypothetical values and interactions, illustrating the type of information that can be gleaned from a molecular docking study. The actual binding affinity and interacting residues would depend on the specific biological target being investigated.

Quantitative Structure-Activity Relationship (QSAR) Studies for Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on various classes of piperazine derivatives, highlighting the importance of different structural features for a range of biological activities, including anticancer, antihistaminic, and antimalarial properties. nih.govbldpharm.com These studies often employ a variety of molecular descriptors, such as:

Topological descriptors: Related to the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Reflecting the electron distribution in the molecule.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

For a hypothetical QSAR study on a series of piperazine derivatives including this compound, the model might reveal that the size and branching of the substituent at the N4 position (the isopropyl group in this case) and the nature of the substituent at the N1 position (the ethyl group) are significant for a particular biological activity. A simplified, illustrative QSAR equation could look like:

Biological Activity = c0 + c1(LogP) + c2(Molecular Weight) + c3*(Polar Surface Area)

Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis of the training set of molecules.

Examples of Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences interactions with polar residues in a binding site. |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching. |

These studies collectively suggest that the piperazine core acts as a scaffold that can be decorated with various substituents to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time. For a flexible molecule like this compound, MD simulations are invaluable for understanding its conformational landscape. The piperazine ring can exist in different conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.

An MD simulation of this compound in a solvent (e.g., water) would reveal:

The preferred conformation of the piperazine ring.

The rotational freedom of the ethyl and isopropyl substituents.

The solvent accessible surface area.

The formation of intramolecular and intermolecular hydrogen bonds with the solvent.

This information is crucial for understanding how the molecule will behave in a biological environment and how its shape might adapt upon binding to a receptor. For instance, a simulation could show that the molecule predominantly exists in a low-energy chair conformation, but can adopt a higher-energy conformation to fit into a specific binding pocket.

Key Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Provides insight into conformational changes. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Relates to the molecule's solubility and potential for interaction. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can reveal specific interactions with solvent molecules. |

Prediction of Electronic Properties and Reactivity Profiles

The electronic properties of a molecule, such as its charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, are fundamental to its reactivity and intermolecular interactions. These properties can be predicted using quantum mechanical calculations, such as Density Functional Theory (DFT).

For this compound, these calculations can provide insights into:

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atoms are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Atomic Charges: The distribution of partial charges on the atoms of the molecule can help to predict its polarity and how it will interact with other polar molecules.

Predicted Electronic Properties of a Piperazine Derivative (Illustrative)

| Property | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

These predicted electronic properties are crucial for understanding the molecule's potential role in chemical reactions and its ability to form stable complexes with biological targets.

Pharmacological Mechanisms and Biochemical Interactions of 1 Ethyl 4 Propan 2 Yl Piperazine in Vitro and in Silico Focus

Ligand-Target Recognition and Allosteric Modulation Studies

Specific studies on ligand-target recognition and allosteric modulation for 1-ethyl-4-(propan-2-yl)piperazine are not available. In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools to predict and analyze the interaction between a ligand and its target protein at the molecular level. These studies can reveal the binding mode, key interacting amino acid residues, and the conformational changes that occur upon binding.

For other piperazine (B1678402) derivatives, molecular docking studies have been employed to understand their binding to targets like carbonic anhydrase IX and the dopamine (B1211576) D3 receptor. nih.govacs.org These studies can help in the rational design of more potent and selective ligands.

Allosteric modulation, where a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, is another potential mechanism of action for piperazine compounds. Allosteric modulators can fine-tune the receptor's response to its endogenous ligand. While there is no direct evidence for this compound as an allosteric modulator, the structural flexibility of the piperazine ring and its substituents could potentially allow for such interactions with certain receptors or enzymes.

Cellular Pathway Modulation in Controlled In Vitro Models

No studies have been identified that investigate the modulation of cellular pathways by this compound in controlled in vitro models. However, research on other piperazine derivatives has demonstrated their ability to influence various cellular processes.

For instance, some N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been shown to induce apoptotic cell death in cancer cell lines. nih.govnih.gov Studies on these compounds revealed an upregulation of pro-apoptotic genes and a downregulation of anti-apoptotic genes. nih.gov Other piperazine derivatives, such as N-benzylpiperazine (BZP), have been shown to induce neurotoxic effects in vitro by promoting oxidative stress and activating mitochondrial pro-apoptotic pathways. nih.gov Furthermore, some piperazine compounds have been studied for their genotoxic potential, with findings indicating that they can induce sister-chromatid exchange. nih.gov

These cellular effects are typically investigated using a variety of in vitro techniques, including cell viability assays, flow cytometry for apoptosis and cell cycle analysis, quantitative polymerase chain reaction (qPCR) for gene expression analysis, and western blotting for protein expression analysis.

Analytical Methodologies for Research and Development of 1 Ethyl 4 Propan 2 Yl Piperazine

Spectrometric Techniques for Structural Elucidation and Quantification in Research Samples (e.g., LC-MS, GC-MS)

Spectrometric techniques, particularly when coupled with chromatographic separation, are essential for the definitive structural elucidation and sensitive quantification of 1-Ethyl-4-(propan-2-yl)piperazine in complex research samples.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS and its tandem version, LC-MS/MS, are highly sensitive and selective methods for the analysis of piperazine (B1678402) derivatives. nih.gov These techniques are particularly valuable for identifying and quantifying trace levels of the compound and its metabolites in various matrices. nih.govepa.gov The high resolution and sensitivity of modern mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) systems, allow for accurate mass measurements, which aids in the confirmation of the elemental composition of the molecule and its fragments. nih.gov

For quantification, a calibration curve is typically generated using a series of standards of known concentrations. nih.gov The use of an internal standard is recommended to improve the accuracy and precision of the method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it a robust tool for the analysis of volatile compounds like this compound. researchgate.net The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that can be used as a fingerprint for the compound. nih.gov

The fragmentation of piperazine derivatives in GC-MS often involves the cleavage of the substituents from the piperazine ring. For this compound, characteristic fragments would be expected from the loss of the ethyl and isopropyl groups. The analysis of the fragmentation patterns of related substituted piperazines can aid in the interpretation of the mass spectrum of the target compound. researchgate.netajgreenchem.comaip.org

Advanced Titrimetric and Potentiometric Methods for Characterization

Titrimetric and potentiometric methods offer a classical yet accurate approach for the quantitative analysis of this compound, leveraging its basic nature.

Titrimetric Methods:

As an organic base containing two nitrogen atoms, this compound can be readily quantified by acid-base titration. pharmaknowledgeforum.com A common method involves a non-aqueous titration, where the sample is dissolved in a suitable solvent like glacial acetic acid and titrated with a standardized solution of a strong acid, such as perchloric acid. pharmaknowledgeforum.comacs.org An indicator, such as crystal violet, can be used to visually determine the endpoint of the titration. pharmaknowledgeforum.com

Potentiometric Methods:

Potentiometric titration is an instrumental method that provides a more precise determination of the endpoint compared to visual indicators. drugfuture.comlibretexts.org In this technique, the change in potential of an electrode system is monitored as the titrant is added. science.gov For the analysis of piperazine derivatives, a silver-glass electrode system can be used. drugfuture.com The endpoint is identified by the point of maximum inflection on the titration curve. dergipark.org.tr This method can be particularly useful for the analysis of colored or turbid solutions where a visual endpoint would be difficult to discern. Potentiometric titrations can also be scaled down to micro-levels when only small amounts of the sample are available. americanpharmaceuticalreview.com Furthermore, potentiometric studies can be employed to determine the dissociation constants (pKa values) of the compound. chem-soc.si

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl piperazine |

| 1-ethyl piperazine |

| 4-chloro-7-nitrobenzofuran |

| dansyl chloride |

| perchloric acid |

| glacial acetic acid |

| crystal violet |

Applications and Role of 1 Ethyl 4 Propan 2 Yl Piperazine in Advanced Chemical Research

Utilization as a Synthetic Intermediate in Complex Molecule Construction

The piperazine (B1678402) moiety is a common building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The related compound, 1-Ethylpiperazine (B41427), is utilized in the synthesis of various pharmaceutical agents. For instance, it is a key intermediate in the production of certain antibiotics. The structural similarity suggests that 1-Ethyl-4-(propan-2-yl)piperazine could similarly serve as a precursor for the synthesis of novel complex molecules with potential biological activity. The dual nitrogen sites allow for sequential or selective functionalization, enabling the construction of intricate molecular architectures. The synthesis of related compounds like 1-isopropyl-4-(4-hydroxyphenyl)piperazine (B37068) has been documented, showcasing the utility of the N-isopropylpiperazine scaffold in building more complex structures.

Role in Ligand Design for Organometallic Catalysis

Piperazine derivatives are frequently employed as ligands in organometallic catalysis due to the coordinating ability of their nitrogen atoms. These nitrogen centers can bind to metal ions, forming stable complexes that can catalyze a variety of chemical transformations. While there is no specific literature detailing the use of this compound as a ligand, the presence of two potential coordination sites suggests its potential in this field. The steric and electronic properties of the ethyl and isopropyl groups would influence the stability and catalytic activity of any resulting metal complex. For example, the related compound 1-(2-pyridin-4-yl-ethyl)-piperazine is available as a solid and its structural features suggest potential as a ligand.

Exploration as a Building Block in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Piperazine-containing molecules can act as building blocks in the construction of such assemblies, including molecular cages, capsules, and polymers. These structures can have applications in areas such as sensing, transport, and catalysis. nih.gov The hydrogen bonding capabilities of the piperazine ring, along with other potential non-covalent interactions, could allow this compound to participate in the formation of complex supramolecular architectures. nih.gov

Contribution to Material Science Research (e.g., as a Monomer or Component in Polymers)

In material science, piperazine derivatives can be incorporated into polymers to impart specific properties. For instance, they can be used as monomers in the synthesis of polyamides or as curing agents for epoxy resins. The resulting materials may exhibit enhanced thermal stability, chemical resistance, or other desirable characteristics. Although no studies have specifically reported the use of this compound in material science, its bifunctional nature makes it a candidate for integration into polymeric structures.

Future Directions and Emerging Research Avenues for 1 Ethyl 4 Propan 2 Yl Piperazine and Piperazine Derivatives

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Theoretical Focus)

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel piperazine-based therapeutics. nih.govbpasjournals.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. mdpi.commdpi.com

Key Applications of AI/ML in Piperazine (B1678402) Drug Discovery:

Predictive Modeling: AI algorithms can be trained on large databases of chemical structures and their corresponding biological activities to predict the properties of new piperazine derivatives. nih.gov This includes predicting physicochemical properties like solubility and bioavailability, as well as crucial pharmacological parameters. nih.gov

De Novo Drug Design: Generative AI models can design novel piperazine-based molecules with desired therapeutic profiles. mdpi.com These models can explore a vast chemical space to propose new structures that are likely to be active against specific biological targets.

Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify and validate new molecular targets for piperazine derivatives. mdpi.comdlapiper.com This can help to uncover new therapeutic opportunities for a wide range of diseases.

Accelerated Screening: AI-powered platforms can rapidly screen virtual libraries of piperazine compounds against various targets, significantly reducing the time and cost of initial hit identification. dlapiper.com Insilico Medicine, for example, utilized AI to identify a novel anti-fibrotic target and design a corresponding small molecule inhibitor, moving from target identification to a preclinical candidate in approximately 18 months, a fraction of the time and cost of traditional methods. dlapiper.com

The integration of AI and ML into the drug discovery pipeline promises to accelerate the development of the next generation of piperazine-based medicines, making the process more efficient and cost-effective. mdpi.comyoutube.com

Novel Synthetic Approaches towards Enhanced Enantioselectivity and Efficiency

The development of new synthetic methods is crucial for expanding the chemical space of piperazine derivatives and for producing enantiomerically pure compounds, which is often a requirement for regulatory approval. rsc.org Recent advances have focused on creating carbon-substituted piperazines, a previously underexplored area with significant therapeutic potential. rsc.orgresearchgate.net

Emerging Synthetic Strategies:

Asymmetric Synthesis: Significant effort is being directed towards the development of asymmetric syntheses of carbon-substituted piperazines. rsc.orgresearchgate.net This is critical as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

C-H Functionalization: Direct C-H functionalization of the piperazine ring is a powerful strategy for introducing structural diversity. mdpi.com Methods like direct C-H lithiation are being explored to create enantiopure piperazines. mdpi.com

Catalytic Methods: Transition-metal-catalyzed reactions, such as those using palladium and gold, are being developed for the efficient construction of the piperazine ring. mdpi.comresearchgate.net The Buchwald-Hartwig coupling and Ullmann-Goldberg reaction are common methods for creating N-arylpiperazines. nih.gov

Convergent Synthesis: The stannyl (B1234572) amine protocol (SnAP) offers a convergent method for synthesizing piperazines from aldehydes, allowing for the efficient assembly of complex molecules. mdpi.com

These innovative synthetic approaches will enable the creation of a wider variety of piperazine derivatives with improved properties, paving the way for the discovery of new and more effective drugs.

Expansion of Biological Target Space (New In Vitro Targets)

While piperazine derivatives are known to interact with a range of established biological targets, ongoing research is uncovering new in vitro targets, expanding their potential therapeutic applications. rsc.orgresearchgate.net This exploration into novel biological space is critical for addressing unmet medical needs.

Newly Identified and Investigated In Vitro Targets:

Anticancer Targets: Arylpiperazine derivatives are being investigated for their cytotoxic effects against various cancer cell lines. mdpi.com Some compounds have shown potent antagonistic activity against the androgen receptor, which is implicated in prostate cancer. mdpi.com Novel vindoline-piperazine conjugates have demonstrated significant antiproliferative activity against a panel of 60 human tumor cell lines, with some derivatives showing low micromolar growth inhibition. nih.govmdpi.com

Antimicrobial and Antiviral Targets: Piperazine-based compounds have been synthesized and evaluated for their activity against bacterial and fungal pathogens, as well as viruses. researchgate.net For instance, novel piperazine derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro/3CLpro), a key enzyme in the viral replication cycle. nih.gov

Central Nervous System (CNS) Receptors: Researchers continue to explore the interaction of piperazine derivatives with various CNS receptors. For example, a series of piperazine analogs were synthesized and examined for their binding affinity to the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters, which are important targets for neuropsychiatric disorders. nih.gov Additionally, some piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.gov

Other Novel Targets: Piperazine-linked bisbenzamidines have been shown to be active against Pneumocystis carinii, the causative agent of Pneumocystis pneumonia, with potential targets including topoisomerases and mitochondria. nih.gov

The identification of these new biological targets opens up exciting new avenues for the development of piperazine-based therapies for a wide range of diseases.

Development of Advanced Analytical Techniques for Complex Mixtures

The increasing complexity of synthetic reaction mixtures and biological samples necessitates the development of more sophisticated analytical techniques for the detection, separation, and quantification of piperazine derivatives.

Advances in Analytical Methodologies:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are workhorse techniques for the analysis of piperazine compounds. researchgate.netresearchgate.net Recent developments include the use of HPLC with UV detection following chemical derivatization to enhance the detection of piperazine at low levels. researchgate.net GC methods have been developed for the simultaneous determination of piperazine and its derivatives in pharmaceutical substances. researchgate.net

Mass Spectrometry (MS): The coupling of chromatography with mass spectrometry, such as GC-MS and LC-MS/MS, provides a powerful tool for the identification and quantification of piperazine derivatives in complex matrices. rsc.orgnih.gov These techniques offer high sensitivity and selectivity, allowing for the analysis of trace amounts of these compounds. nih.gov LC-MS/MS methods have been developed for screening a wide range of designer drugs, including piperazine derivatives, in serum samples. nih.gov

Hyphenated Techniques: The combination of different analytical techniques, known as hyphenated techniques, is becoming increasingly important for the comprehensive analysis of complex mixtures. The use of GC-MS has been instrumental in separating and identifying various piperazine isomers and other drugs found in street samples. rsc.org

These advanced analytical methods are essential for ensuring the quality and purity of synthesized piperazine derivatives, for studying their metabolic fate in biological systems, and for monitoring their presence in various samples.

Q & A

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites. Use molecular dynamics (MD) simulations to assess solvent effects on reaction pathways. Validate predictions with small-scale exploratory reactions under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.